4,6-Dimethyl-1,3-benzothiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 4,6-dimethyl-1,3-benzothiazol-2-amine, often involves the condensation of 2-amino benzothiazole with other chemical entities. For example, the synthesis of related benzothiazoles has been achieved by reacting 2-amino benzothiazole with ethyl-2-cyano-3,3-bismethyl thio acrylate in the presence of dimethyl formamide and anhydrous potassium carbonate, leading to various substituted benzothiazoles (Baheti, Kapratwar, & Kuberkar, 2002).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, including those similar to 4,6-dimethyl-1,3-benzothiazol-2-amine, often features a planar benzothiazole core substituted with various groups that influence the molecule's electronic and steric properties. Studies involving X-ray crystallography have provided detailed insights into the molecular geometry, highlighting the planarity of the benzothiazole ring and the orientation of substituent groups (Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012).
Chemical Reactions and Properties
Benzothiazoles, including 4,6-dimethyl-1,3-benzothiazol-2-amine, undergo various chemical reactions, reflecting their reactivity. These compounds can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. The presence of the amine group also enables the formation of amides and other derivatives through condensation reactions (Pingle, Vartale, Bhosale, & Kuberkar, 2006).
Scientific Research Applications
Anticancer Activity :
- Waghmare et al. (2013) synthesized a novel heterocycle using 4,7-dimethyl benzothiazole, showing significant in-vitro anticancer activity against different cancer lines (Waghmare et al., 2013).
Corrosion Inhibition :
- Salarvand et al. (2017) investigated the inhibition performance of benzothiazole derivatives for mild steel corrosion in HCl solution, with one compound showing notable efficiency (Salarvand et al., 2017).
- Hu et al. (2016) synthesized two benzothiazole derivatives that demonstrated high inhibition efficiencies against steel corrosion (Hu et al., 2016).
Organic Synthesis :
- Ma et al. (2011) developed a copper-catalyzed method for synthesizing 2-N-substituted benzothiazoles, frequently used as core structures in pharmaceutically important agents (Ma et al., 2011).
- Liu et al. (2003) described a new method for synthesizing 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole via palladium-catalyzed amination, offering an alternative to nitration (Liu et al., 2003).
Antimicrobial Properties :
- Amnerkar et al. (2015) synthesized a series of benzothiazol-2-yl)amino-1,3-thiazole-2-amines, which displayed considerable antimicrobial and anthelmintic activities (Amnerkar et al., 2015).
properties
IUPAC Name |
4,6-dimethyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNKKYPHNWIYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214022 | |
Record name | Benzothiazole, 2-amino-4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1,3-benzothiazol-2-amine | |
CAS RN |
64036-71-1 | |
Record name | 2-Benzothiazolamine, 4,6-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64036-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethyl-2-benzothiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64036-71-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole, 2-amino-4,6-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dimethyl-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-DIMETHYL-2-BENZOTHIAZOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMU5GB8XZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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